3-Chloropropyl(dimethoxymethyl)silane

Description

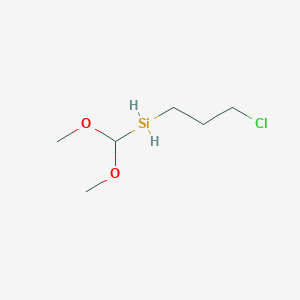

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl(dimethoxymethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDGFWKUXADMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)[SiH2]CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloropropyl Dimethoxymethyl Silane

Conventional Synthetic Routes

Conventional methods for synthesizing 3-chloropropyl(dimethoxymethyl)silane are characterized by their reliability and established industrial application. These routes typically involve silicon-hydrogen addition reactions or are based on the transformation of suitable precursors.

Silicon-Hydrogen Addition Reactions

The most prominent conventional method for synthesizing this compound is the hydrosilylation of allyl chloride with dimethoxymethylsilane (B7823244). This reaction involves the addition of the Si-H bond of the silane (B1218182) across the carbon-carbon double bond of the allyl chloride, typically catalyzed by a transition metal complex.

The general reaction is as follows:

CH₂(CH)CH₂Cl + HSi(CH₃)(OCH₃)₂ → ClCH₂CH₂CH₂Si(CH₃)(OCH₃)₂

Interactive Table 1: Conventional Platinum-Catalyzed Hydrosilylation

| Catalyst | Silane Reactant | Alkene Reactant | Product | Yield (%) | Reference |

| Speier's Catalyst | Trichlorosilane (B8805176) | Allyl Chloride | Trichloro(3-chloropropyl)silane | 20 | nih.gov |

| Karstedt's Catalyst | Trichlorosilane | Allyl Chloride | Trichloro(3-chloropropyl)silane | 15 | nih.gov |

| Karstedt's Catalyst | 1,1,3,3-tetramethyldisiloxane | Substituted Allylbenzenes | β-adduct | up to 96 | scirp.org |

Note: Data for trichlorosilane is provided to illustrate typical yields with common platinum catalysts in similar systems.

Precursor-Based Synthesis Approaches

Another approach to synthesizing this compound involves the use of specifically prepared precursors. This can be categorized into two main strategies: the synthesis of the dimethoxymethylsilane reactant and the potential, though less common, use of Grignard reagents.

A significant precursor is dimethoxymethylsilane itself. It can be synthesized through various methods, including the reaction of methyltrimethoxysilane (B3422404) with methyldichlorosilane (B44661). google.com This process allows for the targeted production of the necessary Si-H functionalized precursor for the subsequent hydrosilylation reaction. One method involves the contact of methyltrimethoxysilane with methyldichlorosilane in a reactor at temperatures between 30-120°C to yield methyldimethoxysilane. google.com

A more direct route to alkoxysilanes is the reaction of chlorosilanes with alcohols. For instance, 3-chloropropyltrichlorosilane (B1580857) can be reacted with methanol (B129727) to produce 3-chloropropyltrimethoxysilane (B1208415), a structurally similar compound. google.com This esterification process highlights a general method for introducing alkoxy groups onto a silicon atom.

While less documented specifically for this compound, Grignard-based syntheses are a fundamental method for forming silicon-carbon bonds in organosilane chemistry. researchgate.net In a hypothetical Grignard approach, a 3-chloropropylmagnesium halide could be reacted with a methoxy-substituted chlorosilane. However, the more prevalent and economically viable route remains the hydrosilylation of allyl chloride. The treatment of hydroxy-substituted silyl (B83357) epoxides with Grignard reagents has also been shown to produce functionalized tertiary silanes. nih.govacs.org

Emerging Synthetic Strategies for Enhanced Yield and Selectivity

Research into the synthesis of this compound and related compounds is increasingly focused on developing more efficient and selective catalytic systems. These emerging strategies aim to overcome the limitations of conventional methods, such as byproduct formation and catalyst deactivation.

A significant area of development is the use of rhodium-based catalysts for the hydrosilylation of allyl chloride. nih.gov Rhodium catalysts, particularly those with phosphine (B1218219) ligands, have demonstrated high efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, achieving yields greater than 95% for the desired product with minimal byproduct formation. nih.gov A specific example is the use of the Rh(I) catalyst [RhCl(dppbzF)]₂ (where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene), which has shown a turnover number of 140,000 and selectivity greater than 99%. nih.gov This suggests their potential for highly efficient synthesis of this compound as well.

Dirhodium(II) complexes, such as Rh₂(OAc)₄ with a XantPhos ligand, have also been shown to be effective for the regio- and stereoselective hydrosilylation of alkynes with alkoxysilanes, indicating the versatility of rhodium catalysts in Si-C bond formation. rsc.org

Another approach to enhance the synthesis involves the use of promoters. For example, the use of peroxide promoters in the hydrosilylation of haloalkenes has been explored to improve reaction outcomes.

Interactive Table 2: Emerging Catalyst Systems for Hydrosilylation

| Catalyst System | Silane Reactant | Alkene Reactant | Product | Yield (%) | Selectivity | Reference |

| [RhCl(dppbzF)]₂ | Trichlorosilane | Allyl Chloride | Trichloro(3-chloropropyl)silane | >95 | >99% | nih.gov |

| Rh₂(OAc)₄/XantPhos | Tertiary Silanes | Alkynes | β-(Z) vinylsilanes | High | High | rsc.org |

| Ruthenium Carbonyl Complex | Trimethoxysilane | Allyl Chloride | 3-Chloropropyltrimethoxysilane | 86.5 | Not specified | google.com |

Note: The data presented showcases the potential of these catalyst systems in analogous reactions, suggesting their applicability for the synthesis of this compound.

Chemical Transformations and Reaction Mechanisms of 3 Chloropropyl Dimethoxymethyl Silane

Hydrolysis and Condensation Pathways

The hydrolysis of the methoxy (B1213986) groups in alkoxysilanes like 3-Chloropropyl(dimethoxymethyl)silane is a critical first step in the formation of siloxane networks. The kinetics of this reaction are influenced by several factors, including pH, catalyst, and solvent.

Generally, the hydrolysis of alkoxysilanes is considered a first-order or pseudo-first-order reaction with respect to the silane (B1218182) concentration. nih.gov The methoxy group is known to be more reactive and hydrolyzes more rapidly than the ethoxy group. shinetsusilicone-global.com The reaction can be catalyzed by either acids or bases. nih.gov

Under acidic conditions, the reaction proceeds via protonation of the alkoxy group, making it a better leaving group. The rate of hydrolysis under acidic catalysis follows the order: Dimethoxy > Trimethoxy. shinetsusilicone-global.com Studies on the related compound 3-chloropropyltrimethoxysilane (B1208415) have shown that maintaining a slightly acidic initial pH (between 5.3 and 6.0) can shorten the hydrolysis time. researchgate.net As the hydrolysis proceeds, the formation of the corresponding silanetriol, a weak acid, causes the pH of the reaction mixture to decrease. researchgate.net

In alkaline media, the reaction involves a nucleophilic attack by a hydroxide (B78521) ion on the silicon atom, following an S_N2-Si mechanism. nih.gov The rate under basic conditions is generally Trimethoxy > Dimethoxy. shinetsusilicone-global.com Catalysts such as triethylamine (B128534) and ammonium (B1175870) hydroxide have been shown to enhance the subsequent condensation reactions. mdpi.com

Table 1: Factors Influencing Methoxy Group Hydrolysis Kinetics

| Factor | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| Alkoxy Group | Methoxy groups hydrolyze faster than ethoxy groups. | shinetsusilicone-global.com |

| pH | Catalyzed by both acids and bases. | nih.gov |

| Acid Catalysis | Rate is faster with fewer alkoxy groups (Dimethoxy > Trimethoxy). | shinetsusilicone-global.com |

| Base Catalysis | Rate is faster with more alkoxy groups (Trimethoxy > Dimethoxy). | shinetsusilicone-global.com |

Following the hydrolysis of one or more methoxy groups, highly reactive silanol (B1196071) intermediates are formed. For this compound, this would result in 3-chloropropyl(methyl)silanediol. These silanol species are typically not isolated and quickly undergo self-condensation or co-condensation with other silanols or hydroxyl groups on a substrate surface. researchgate.net

The condensation reaction involves the elimination of a water molecule between two silanol groups to form a siloxane (Si-O-Si) bond. This process leads to the formation of oligomers. For instance, controlled hydrolysis of the related 3-chloropropyltrimethoxysilane yields the corresponding silanetriol, which subsequently undergoes self-condensation to form a dimer, 1,3-di(3-chloropropyl)1,1,3,3-tetrahydroxydisiloxane, among other oligomeric species. researchgate.net The progression of the condensation can be monitored by observing changes in the reaction mixture's pH; after the initial drop due to hydrolysis, a subsequent increase in pH suggests the consumption of acidic silanol groups during self-condensation. researchgate.net These oligomers can remain soluble for a period before further condensation leads to the formation of larger, cross-linked networks.

The ultimate formation of a stable siloxane network from this compound is dependent on a variety of experimental conditions that influence both the hydrolysis and condensation steps.

Key factors include:

Solvent: The choice of solvent is crucial. For the grafting of silanes onto surfaces, toluene (B28343) has been found to be an effective medium. mdpi.com The solvent can affect the solubility of the reactants and the stability of the intermediates.

Reactant Concentration: The molar ratio of silane to water is a critical parameter. For grafting (3-chloropropyl)trimethoxysilane onto halloysite (B83129) nanotubes, a specific molar ratio of HNTs/CPTMS/H₂O (1:1:3) was found to yield the highest degree of functionalization. mdpi.com

Catalyst: The presence and type of catalyst significantly alter the reaction rate. Amine catalysts like triethylamine and ammonium hydroxide have been shown to enhance the degree of grafting, likely by promoting the condensation reaction between silanol groups. mdpi.com

Temperature: Like most chemical reactions, temperature affects the rates of both hydrolysis and condensation, with higher temperatures generally leading to faster network formation. gelest.com

pH: The pH of the medium dictates the mechanism and rate of both hydrolysis and condensation, thereby influencing the final structure of the polysiloxane network. nih.gov

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The chlorine atom at the terminus of the propyl group provides a reactive site for nucleophilic substitution (S_N2) reactions. This allows for the covalent attachment of various functional molecules to the silane, which can then be anchored to surfaces via its siloxane linkages.

This compound can react with tertiary amines to synthesize quaternary ammonium salts. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (S_N2) where the amine's nitrogen atom attacks the carbon atom bonded to the chlorine, displacing the chloride ion. nih.gov

This transformation is valuable for creating antimicrobial surfaces or for introducing cationic charges. A study on the synthesis of polymerizable quaternary ammonium salts involved reacting various alkyl halides, including a methoxysilane-functionalized one, with a tertiary amine (2-(dimethylamino)ethyl methacrylate (B99206), DMAEMA). nih.gov The reaction with the chloropropyl silane derivative proceeded with high efficiency.

Table 2: Synthesis of a Quaternary Ammonium Salt from a Silane Precursor

| Reactants | Product | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| DMAEMA + 3-Chloropropyltrimethoxysilane* | AMsil1 | Chloroform | 50-55 °C | 94.8% | nih.gov |

Note: The reference uses the trimethoxy analog, but the reaction mechanism is directly applicable to this compound.

The choice of a solvent with a relatively low dielectric constant, such as chloroform, can be advantageous as it can lead to the precipitation of the polar quaternary ammonium salt product, simplifying its purification. nih.gov

While this compound does not possess a thiol or an alkene group to directly participate in a thiol-ene reaction, its chloropropyl group serves as a convenient precursor to access this powerful "click" chemistry pathway. The process involves two main steps:

Conversion to a Thiol: The terminal chloride can be substituted by a thiol group through a reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), to yield 3-mercaptopropyl(dimethoxymethyl)silane.

Thiol-Ene Addition: The resulting mercaptosilane can then react with a compound containing an alkene (ene) functional group. The thiol-ene reaction is a highly efficient radical addition process that can be initiated by UV light or a radical initiator. bohrium.comwikipedia.org It proceeds via an anti-Markovnikov addition of the thiyl radical across the double bond, resulting in a stable thioether linkage. wikipedia.org

This method provides a robust and versatile route for functionalizing the silane with a wide array of molecules, as the thiol-ene reaction is tolerant of many other functional groups. bohrium.commdpi.com The reactions are often high-yielding and can be performed under mild conditions. bohrium.com This sequential modification strategy—nucleophilic substitution followed by thiol-ene click chemistry—greatly expands the utility of this compound for advanced materials synthesis.

Reactivity with Active Hydrogen-Containing Compounds

The silicon center in this compound is susceptible to nucleophilic attack, particularly by compounds containing active hydrogen atoms. The methoxy groups (-OCH₃) are hydrolyzable and can be displaced. This class of silanes reacts vigorously with substances like water, alcohols, phenols, and organic acids. cfmats.com

The primary reaction is the hydrolysis of the Si-OCH₃ bonds, which occurs readily in the presence of moisture. This reaction proceeds stepwise, replacing the methoxy groups with hydroxyl groups (-OH) to form silanols, with methanol (B129727) as a byproduct. nih.govoecd.org The resulting silanols are often unstable and can undergo self-condensation to form siloxane oligomers or polymers (Si-O-Si linkages).

Similarly, in the presence of alcohols (alcoholysis), the methoxy groups can be exchanged for other alkoxy groups. The reaction with amines can lead to the formation of aminosilanes, although the more common pathway to synthesize aminosilanes from chloropropyl silanes involves the substitution of the chlorine atom. cfmats.com These reactions are fundamental to the use of this compound as a coupling agent, enabling it to bridge inorganic substrates and organic polymers.

Table 1: Reactivity of this compound with Active Hydrogen Compounds

| Reactant | Active Hydrogen Compound Type | Primary Reaction | Products |

|---|---|---|---|

| Water (H₂O) | Hydroxyl | Hydrolysis | 3-Chloropropyl(methyl)silanediol + Methanol |

| Ethanol (CH₃CH₂OH) | Alcohol | Alcoholysis/Transesterification | 3-Chloropropyl(diethoxymethyl)silane + Methanol |

| Ammonia (B1221849) (NH₃) | Amine | Aminolysis (at Si) / Substitution (at C-Cl) | Aminated silane derivatives + Methanol / 3-Aminopropyl(dimethoxymethyl)silane |

Organometallic Reactions and Ligand Exchange

Substitution of Chlorine Atoms with Organic Groups

The carbon-chlorine bond in the propyl chain of this compound allows for classic nucleophilic substitution reactions with various organometallic reagents. cfmats.com Grignard reactions, in particular, provide an effective route to form new carbon-carbon bonds, replacing the chlorine atom with a wide range of organic groups. researchgate.netgelest.com

In this reaction, a Grignard reagent (R-MgX, where R is an organic radical and X is a halide) attacks the electrophilic carbon atom bonded to the chlorine. This process results in the formation of a new silane with an extended or functionalized carbon chain attached to the silicon atom. The choice of the Grignard reagent dictates the nature of the introduced organic group. This synthetic strategy is highly versatile for creating custom organofunctional silanes. google.com While the Si-Cl bond is generally more reactive than Si-OR in Grignard reactions, the C-Cl bond in the alkyl chain is readily substituted, making it a primary site for modification. gelest.com

Table 2: Examples of Chlorine Substitution using Grignard Reagents

| Grignard Reagent | Organic Group (R) Introduced | Product Name |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Methyl (-CH₃) | Butyl(dimethoxymethyl)silane |

| Ethylmagnesium Chloride (CH₃CH₂MgCl) | Ethyl (-CH₂CH₃) | Pentyl(dimethoxymethyl)silane |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Phenyl (-C₆H₅) | (3-Phenylpropyl)(dimethoxymethyl)silane |

| Vinylmagnesium Bromide (CH₂=CHMgBr) | Vinyl (-CH=CH₂) | (But-3-en-1-yl)(dimethoxymethyl)silane |

Theoretical and Computational Investigations of Reactivity

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of reactions involving organosilanes. For this compound, these methods can be used to model reaction pathways for both hydrolysis of the methoxy groups and the nucleophilic substitution of the chloro group.

By calculating the potential energy surface of a reaction, researchers can identify the minimum energy pathways connecting reactants to products. A key aspect of this is the characterization of transition states—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For instance, DFT calculations can compare the activation barriers for the stepwise hydrolysis of the two methoxy groups, providing insight into the kinetics and the likely distribution of partially and fully hydrolyzed species under specific conditions (e.g., pH). researchgate.net Similarly, the mechanism of C-Cl bond cleavage by a Grignard reagent can be modeled to understand the energetics and structural changes that occur during the substitution.

Molecular Dynamics Simulations of Hydrolysis and Condensation Processes

While quantum mechanics is ideal for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for investigating the collective behavior of many molecules over time. MD simulations are instrumental in understanding the hydrolysis and subsequent condensation of this compound in aqueous environments.

These simulations model a system containing numerous silane and water molecules at the atomic level. By solving Newton's equations of motion for each atom, MD can track the diffusion of water to the silane, the hydrolysis of the methoxy groups to form silanols, and the subsequent condensation reactions between these silanols to form Si-O-Si bonds. researchgate.net This provides a dynamic picture of oligomerization and the initial stages of polysiloxane network formation. researchgate.net MD simulations can reveal crucial information about the structure of the resulting oligomers, the rate of network formation, and how factors like concentration and temperature influence the final material properties. researchgate.net

Derivatization Strategies and Synthesis of Functionalized Silane Compounds

Quaternary Ammonium (B1175870) Silane (B1218182) Derivatives

The synthesis of quaternary ammonium silanes, often referred to as "silane quats," from 3-chloropropyl functional silanes is a well-established process. These compounds are notable for their application as antimicrobial agents, where the silane portion provides a mechanism for covalent bonding to surfaces. The general synthesis involves the quaternization of a tertiary amine with the chloropropyl group of the silane. googleapis.com

The reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine on the electrophilic carbon atom of the chloropropyl chain, which bears a partial positive charge due to the electron-withdrawing chlorine atom. This results in the displacement of the chloride ion and the formation of a quaternary ammonium salt.

A typical synthesis procedure involves reacting 3-chloropropyl(dimethoxymethyl)silane with a tertiary amine, often in a solvent, although solvent-free methods have also been developed. googleapis.com The reaction can be influenced by factors such as temperature and the molar ratio of the reactants. For instance, an excess of the tertiary amine can be used to drive the reaction to completion. googleapis.com Commercially available organosilane quat products often contain the active quaternary ammonium silane, along with residual reactants like the chloropropylsilane and the tertiary amine, and a solvent such as methanol (B129727). googleapis.com

| Reactant | Role in Synthesis | Example |

| This compound | Silane precursor with reactive alkyl halide group | - |

| Tertiary Amine | Quaternizing agent | Dimethyloctadecylamine googleapis.com |

| Solvent (optional) | Reaction medium | Methanol, Dimethyl Sulfoxide (DMSO) googleapis.com |

The resulting quaternary ammonium silane contains a positively charged nitrogen center, which is key to its functionality, and a hydrolyzable dimethoxymethylsilyl group that can form strong bonds with various substrates. wikipedia.org

Functional Polysiloxanes and Copolymers

This compound is a valuable building block for the creation of functional polysiloxanes and copolymers. Its reactive nature allows it to be incorporated into polymer chains, imparting specific functionalities.

One significant method for synthesizing functional polysiloxanes is through anionic ring-opening polymerization (AROP) of cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D3). nih.gov In these polymerizations, an initiator such as an alkyl-lithium reagent is used to start the reaction. The this compound can then be used as a terminating agent. The living polymer chain end attacks the silicon atom of the silane, displacing one of the methoxy (B1213986) groups, or the chloride can be substituted by the living anionic end, effectively capping the polymer chain with a chloropropyl or dimethoxymethylsilyl group. This allows for the synthesis of monofunctionalized polydimethylsiloxane (B3030410) (PDMS) derivatives. nih.gov

Furthermore, copolymers with specific properties can be synthesized by incorporating monomers derived from this compound. For example, a methacrylate (B99206) functional silane monomer can be copolymerized with other monomers using techniques like emulsion polymerization. nih.govtubitak.gov.tr This approach allows for the creation of copolymers where the silane component provides a mechanism for covalent bonding and crosslinking, while other monomers can introduce different functionalities, such as cationic charges from quaternary ammonium groups. nih.govtubitak.gov.tr The resulting copolymers can be designed to have a specific balance of properties, such as hydrophilicity, adhesion, and biocidal activity, by adjusting the ratio of the different monomers in the copolymer chain. nih.govtubitak.gov.tr

Synthesis of Aminosilanes and Methacryloxysilanes from this compound

The chloropropyl group in this compound is susceptible to nucleophilic substitution, enabling the synthesis of various functional silanes, including aminosilanes and methacryloxysilanes.

Aminosilanes are typically synthesized by the reaction of a chloroalkyl-functional silane with ammonia (B1221849) or a primary or secondary amine. google.com This reaction involves the nucleophilic attack of the amine on the carbon atom bonded to the chlorine, displacing the chloride and forming a carbon-nitrogen bond. The reaction is often carried out under pressure and at elevated temperatures, with an excess of the amine used to minimize the formation of byproducts. google.com The synthesis of 3-aminopropyltrimethoxysilane (B80574) from 3-chloropropyltrimethoxysilane (B1208415) and ammonia is a well-documented industrial process. google.com A similar principle applies to the synthesis of aminosilanes from this compound.

Methacryloxysilanes can also be prepared from this compound. This synthesis involves the reaction of the chloropropyl group with a source of methacrylate, such as an alkali metal salt of methacrylic acid or by reacting it with a hydroxy-functional methacrylate in the presence of a base. The reaction results in the formation of an ester linkage, connecting the propyl chain to the methacrylate group. These methacryloxysilane (B14707743) monomers are valuable in the formulation of photocurable resins and composites, as the methacrylate group can undergo free-radical polymerization, while the silane group provides adhesion to inorganic substrates. nih.gov For example, 3-methacryloxypropyldimethylchlorosilane has been used to terminate the anionic ring-opening polymerization of D3 to create heterotelechelic PDMS. nih.gov

| Target Compound | Key Reactant with this compound | Reaction Type |

| Aminosilane | Ammonia, Primary/Secondary Amine google.com | Nucleophilic Substitution |

| Methacryloxysilane | Methacrylic acid salt or hydroxyalkyl methacrylate | Nucleophilic Substitution / Williamson Ether Synthesis |

Development of Novel Organosilicon Monomers and Oligomers

The reactivity of this compound makes it a valuable starting material for the development of novel organosilicon monomers and oligomers with tailored properties. The combination of the reactive chloropropyl group and the hydrolyzable silyl (B83357) group allows for a wide range of chemical modifications.

Researchers have synthesized novel organosilicon compounds containing triazine groups, which can be achieved by reacting a chloropropyl-functional silane with a suitable triazine-containing nucleophile. google.com These monomers can then be polymerized or copolymerized to create materials with unique thermal or optical properties.

Another area of development is the synthesis of complex monomers for specialized applications, such as dental composites. For instance, novel urethane-dimethacrylate monomers incorporating quaternary ammonium groups have been synthesized. nih.gov While the specific examples may start from different precursors, the synthetic principles can be applied to derivatives of this compound. For example, the chloropropyl group could first be converted to an amino or hydroxy group, which could then be reacted with an isocyanate-functional methacrylate to form a urethane (B1682113) linkage, resulting in a novel polymerizable silane monomer.

The development of such novel monomers often involves multi-step syntheses. For example, a (3-isocyanatopropyl)dimethoxymethylsilane can be synthesized from 3-aminopropyl trimethoxysilane, showcasing the conversion of one functional group to another to create a reactive monomer for further use in polymer synthesis. chemicalbook.com These strategies highlight the potential of this compound as a platform molecule for accessing a diverse range of new organosilicon materials.

Advanced Applications in Material Science and Engineering

Surface Modification and Functionalization of Inorganic Substrates

The methoxy (B1213986) groups on the silicon atom of 3-Chloropropyl(dimethoxymethyl)silane can hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of many inorganic substrates, such as silica (B1680970), metal oxides, and clays, forming stable covalent Si-O-Substrate bonds. gelest.comspecialchem.com The outward-facing chloropropyl group then provides a reactive site for subsequent chemical reactions, allowing for the covalent attachment of a wide range of organic molecules and polymers. urfu.rumdpi.com

The surface functionalization of nanoparticles is crucial for preventing their agglomeration and ensuring their compatibility with polymer matrices in nanocomposites. This compound and similar chloropropyl-functional silanes are employed to graft a reactive layer onto various nanoparticles.

Magnetic Nanoparticles: In one study, (3-Chloropropyl)trimethoxysilane was used to coat Fe₃O₄ magnetic nanoparticles. nih.gov This initial silanization step created a reactive surface layer, which was then used to conjugate a complex organic hydrazine (B178648) derivative. nih.gov This process demonstrates the utility of the chloropropyl group as a handle for attaching bioactive molecules, with applications in fields like targeted drug delivery and diagnostics. nih.gov The fundamental process involves the hydrolysis of the silane's alkoxy groups and their subsequent condensation onto the nanoparticle's surface hydroxyls.

Silica-Based Materials: The surface modification of silica (SiO₂) and other silica-based mesoporous materials is a key strategy for improving their compatibility with polymeric matrices. mdpi.com While specific studies on this compound are part of a broader body of research, the principle remains consistent. The silane (B1218182) grafts onto the silica surface, changing its hydrophilic nature and providing a reactive chloro-functional anchor for further chemical modification.

Carbon Nanotubes (CNTs): Although pristine CNTs lack hydroxyl groups, they can be acid-treated or plasma-treated to introduce such functional groups on their surface. Following this activation, this compound can be grafted onto the CNTs, similar to the process for silica or metal oxides. This functionalization improves the dispersion of CNTs in polymer matrices and enhances the interfacial load transfer in the resulting composites.

Halloysite (B83129) nanotubes (HNTs) are naturally occurring clay minerals with a hollow tubular structure, increasingly used as reinforcing fillers in polymers. urfu.rumdpi.com Their surface, rich in hydroxyl groups, is readily modified by silanes. Research has extensively explored the grafting of (3-chloropropyl)trimethoxysilane (CPTMS), a closely related compound, onto HNTs to create a reactive intermediate (HNTs-Cl) for developing advanced composites. mdpi.comresearchgate.net

The primary goal of this functionalization is to improve the dispersion of HNTs in hydrophobic polymer matrices and enhance the filler-matrix interaction. mdpi.com The grafting process involves the reaction of the silane with the surface hydroxyl groups of the nanotubes. mdpi.com The resulting chloro-functionalized HNTs (HNTs-Cl) possess a highly reactive surface that can be further modified to bond with specific polymer systems. urfu.ruresearchgate.net

Research has shown that the efficiency of this grafting process is highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of solvent, the molar ratio of reactants, reaction time, and the use of catalysts. mdpi.comurfu.ru Toluene (B28343) has been identified as a particularly effective solvent for the silanization process. mdpi.comurfu.ru The addition of catalysts like triethylamine (B128534) (Et₃N) and ammonium (B1175870) hydroxide (B78521) (NH₄OH) has been shown to significantly enhance the degree of grafting by promoting the condensation reaction between the silane and the HNT surface. mdpi.comresearchgate.net

Table 1: Effect of Solvent on the Grafting Degree of (3-chloropropyl)trimethoxysilane onto Halloysite Nanotubes

| Solvent | Grafting Degree (%) | Reference |

|---|---|---|

| Toluene | 24.29 | mdpi.comresearchgate.net |

| n-Hexane | 15.32 | mdpi.comresearchgate.net |

| 1,4-Dioxane | 14.30 | mdpi.comresearchgate.net |

| Tetrahydrofuran | 11.00 | mdpi.comresearchgate.net |

| Ethanol | 10.75 | mdpi.comresearchgate.net |

This interactive table summarizes research findings on how different solvents impact the efficiency of grafting CPTMS onto HNTs. Data derived from elemental analysis in the cited studies. mdpi.comresearchgate.net

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. gelest.comwikipedia.org Silanes, including alkoxysilanes like this compound, are widely used to form robust SAMs on surfaces bearing hydroxyl groups, such as silicon wafers, glass, and metal oxides. gelest.com

The formation process begins with the hydrolysis of the methoxy groups to silanols, either by trace water on the substrate or in the deposition solution. These silanols then chemisorb onto the substrate, forming strong covalent Si-O-Substrate bonds. specialchem.comwikipedia.org The molecules then organize themselves into a densely packed layer, driven by van der Waals interactions between the alkyl chains. wikipedia.org

For this compound, the resulting SAM presents a surface terminated with chloropropyl groups. This functional surface can serve as a template for further chemical modification. nih.gov The presence of two hydrolyzable methoxy groups allows for strong attachment to the surface while potentially offering different cross-linking behavior compared to trifunctional silanes. gelest.com The ability to create these well-defined functional surfaces is critical in applications such as microelectronics, sensor development, and creating controlled interfaces for biological studies. gelest.comnih.gov

Polymeric Composites and Hybrid Materials Development

Adhesion promoters are bifunctional compounds that establish a "chemical bridge" between an adhesive or sealant and the substrate, significantly improving bond strength and durability. specialchem.comhungpai.net Organofunctional silanes are key in this role, especially for bonding organic adhesives to inorganic substrates like glass, metals, and concrete. evonik.com

This compound fits this role perfectly. Its dimethoxy-silyl portion reacts with the inorganic substrate, while the chloropropyl group can interact with the polymer matrix of the adhesive or sealant. specialchem.com This interaction can occur through several mechanisms, including direct reaction with functional groups in the polymer (e.g., amines) or by making the silane part of a primer system. This dual reactivity creates strong, covalent bonds across the interface, leading to superior adhesion compared to relying solely on physical interactions. hungpai.net These silane-based promoters are critical for the performance of high-strength adhesives and sealants used in construction, automotive, and electronics applications, where bonds must withstand mechanical stress and environmental challenges like moisture. evonik.comgoogle.com

In the rubber industry, inorganic fillers like silica and clay are added to elastomers to improve mechanical properties such as tensile strength, tear resistance, and hardness. However, the surfaces of these fillers are typically hydrophilic and incompatible with non-polar rubber matrices like ethylene (B1197577) propylene (B89431) diene monomer (EPDM). mdpi.com This incompatibility leads to poor filler dispersion and weak interfacial adhesion, limiting the reinforcement effect.

Silane coupling agents are essential for overcoming this challenge. A related compound, γ-chloropropyl trimethoxysilane, is used to couple inorganic fillers into halogenated rubber, improving the material's physical and mechanical properties. hungpaisilane.com The silane is believed to first react with the surface of the inorganic filler. The chloropropyl group then provides a reactive site that can bond with the rubber matrix during the vulcanization process, often with the help of co-agents. This creates a strong, flexible bond between the filler and the elastomer, allowing for efficient stress transfer and significantly enhancing the reinforcing effect of the filler. mdpi.com The use of such coupling agents is also a strategy in "green compounding" by enabling the effective use of mineral fillers in advanced rubber composites. mdpi.com

Modulation of Filler Dispersion and Agglomeration in Polymer Matrices

In the realm of polymer composites, achieving a uniform dispersion of inorganic fillers within the polymer matrix is paramount for optimal mechanical and physical properties. Agglomeration of filler particles can lead to mechanical failure. this compound is employed as a dispersing aid and coupling agent to address this challenge. By treating the surface of fillers such as silica, titanium dioxide, or other mineral fillers, the silane improves their compatibility with the organic polymer matrix.

Table 1: Effects of Silane Treatment on Polymer Composite Properties

| Property | Effect of this compound Treatment | Mechanism of Action |

| Filler Dispersion | Improved | Reduces filler-filler interaction and enhances filler-polymer compatibility. |

| Adhesion | Increased | Forms a covalent bridge between the inorganic filler and the organic polymer matrix. |

| Mechanical Strength | Enhanced | Facilitates efficient stress transfer from the matrix to the filler. ohi-s.com |

| Water Resistance | Improved | Creates a hydrophobic surface on the filler, reducing water absorption at the interface. |

Integration into Coatings and Films for Enhanced Performance

The performance of coatings and films, particularly in terms of adhesion, durability, and corrosion resistance, can be significantly improved by incorporating this compound. It is used as an adhesion promoter in various coating formulations. chemicalbook.com When applied to an inorganic substrate like metal, glass, or ceramic, the silane's methoxy groups hydrolyze and bond to the substrate's surface.

The chloropropyl group provides a reactive site for cross-linking with the organic resin of the coating, creating a durable bond at the interface. This covalent linkage is much stronger and more resistant to environmental degradation, especially from moisture, than simple physical adhesion. By forming a protective, water-resistant film, this silane enhances the durability of coatings, making them suitable for demanding outdoor applications. The principle also applies to the integration of functional particles within a coating; silane treatment can prevent the agglomeration of nanoparticles and ensure their homogeneous distribution within the paint or film, which is crucial for achieving desired properties like antimicrobial activity or UV protection. nih.gov

Applications in Advanced Polymer Processing and Engineering

Advanced polymer processing focuses on developing and optimizing techniques to manufacture polymer parts with high precision, desired qualities, and superior performance. doabooks.orgnih.gov The success of these techniques relies heavily on the behavior of the polymer melts and the properties of the final material. The use of coupling agents like this compound is integral to this field. By ensuring a strong bond between polymers and inorganic fillers, the silane helps create materials with predictable and enhanced thermo-mechanical properties. ohi-s.com

In advanced processing simulations, which are used to optimize molding and extrusion processes, accurate material constitutive models are essential. nih.gov The improved stress distribution and interfacial strength imparted by the silane contribute to a more uniform and predictable material behavior, which can be better modeled. ohi-s.com This allows engineers to design more complex parts and optimize processing parameters, such as injection speed or cooling time, to minimize defects like warpage and shrinkage and maximize the efficiency of the manufacturing process. nih.gov

Catalysis and Adsorption Technologies

The ability to covalently bond to silica surfaces makes this compound a valuable tool for creating functionalized materials for catalysis and selective adsorption.

Design of Heterogeneous Catalysts via Immobilization on Silica

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industry due to their ease of separation from the reaction products. Immobilizing a homogeneous catalyst onto a solid support like silica is a common strategy to create a heterogeneous version. This compound serves as an excellent linker for this purpose.

The process involves grafting the silane onto the silica surface, where its methoxy groups react with surface silanol groups. mdpi.comnih.gov This leaves the chloropropyl group available for further chemical modification. The chloro group is a versatile chemical handle that can undergo nucleophilic substitution reactions to attach a wide variety of catalytically active molecules. mdpi.com For instance, it can be reacted with amines, pyridines, or other ligands that coordinate with metal centers, effectively anchoring a catalytic complex to the silica support. This approach creates stable, reusable catalysts with high surface area and well-defined active sites. nih.gov

Development of Selective Adsorbents for Specific Target Species

The same functionalization principle used for catalysts can be applied to develop selective adsorbents for environmental remediation or chemical separation. Silica gel and other mesoporous silica materials possess high surface areas, making them excellent adsorbent bases. mdpi.com However, their surfaces are often not selective for specific pollutants.

By modifying the silica surface with this compound, a reactive layer is created. mdpi.com The chloropropyl group can be converted into various other functional groups designed to bind specific target species. For example, reaction with an amine can create an adsorbent for heavy metal ions like lead or copper. Further reaction to form a quaternary ammonium group can yield an anion exchanger for capturing pollutants like nitrates or phosphates. This targeted functionalization allows for the design of highly selective and efficient adsorbents for a wide range of applications. mdpi.com

Table 2: Functionalization of Silica Surfaces for Catalysis and Adsorption

| Step | Description | Reagent/Moiety | Purpose |

| 1. Support Preparation | A high-surface-area silica material is used as the solid support. | Mesoporous Silica (e.g., MCM-41) nih.gov | Provides a stable, inert framework with high surface area. |

| 2. Silanization | The silica surface is treated with the silane to create a reactive linker. | This compound | Anchors a reactive chloropropyl group to the surface. mdpi.com |

| 3. Functionalization | The anchored chloro group is chemically modified to create an active site. | Amines, Pyridines, etc. nih.gov | Attaches a catalytic molecule or a selective binding group. |

| 4. Final Material | The result is a functionalized silica material. | Heterogeneous Catalyst or Selective Adsorbent | A stable, reusable material for a specific application. |

Biomedical and Bio-Related Applications

In the biomedical field, there is growing interest in functionalized nanoparticles for applications such as targeted drug delivery, bioimaging, and diagnostics. Silanes are key to these technologies, providing a way to modify the surface of inorganic nanoparticles (e.g., iron oxide, silica, or gold) to make them biocompatible and to attach bioactive molecules.

While direct applications of this compound are part of ongoing research, its utility can be inferred from similar compounds. For example, (3-Chloropropyl)trimethoxysilane has been used to functionalize iron oxide nanoparticles for potential anti-cancer applications. nih.gov Similarly, other functional silanes are used to modify nanoscintillators for bioimaging. researchgate.net The chloropropyl group on this compound can be readily converted to other functionalities, such as an azide (B81097) for "click" chemistry or an amine group, which can then be used to conjugate proteins, peptides (like RGD sequences for targeting), or fluorescent dyes. researchgate.net This surface modification is crucial for preventing particle agglomeration in biological media, reducing non-specific interactions, and guiding the nanoparticles to their intended biological target.

Specialized Industrial Applications

Enhancing Performance in Polyurethane Elastomers

While specific research detailing the effects of this compound on polyurethane elastomers is not extensively documented in publicly available literature, the principles of silane coupling agent functionality provide a strong basis for its application in this field. Silane coupling agents are known to significantly enhance the mechanical properties and durability of filled polyurethane composites. mdpi.comnih.gov They achieve this by improving the interfacial adhesion between the polyurethane matrix and inorganic fillers.

The mechanism involves the hydrolysis of the methoxy groups of the silane in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers (like silica or fly ash), forming a stable covalent bond. The organofunctional chloropropyl group of the silane can then interact and form bonds with the polyurethane matrix, creating a robust bridge between the filler and the polymer. shinetsusilicone-global.com This enhanced adhesion leads to more efficient stress transfer from the polymer to the filler, resulting in improved mechanical properties.

For instance, studies on analogous silane coupling agents in polyurethane composites have demonstrated significant improvements in performance. A study on 3-Glycidoxypropyltrimethoxysilane (GPTMS) in polyurethane/mesoscopic fly ash (PU/MFA) composites showed marked enhancements in mechanical strength. mdpi.com The incorporation of GPTMS led to a more uniform dispersion of the filler and a reduction in stress concentration at the filler-polymer interface. mdpi.com

Illustrative Data on the Effect of a Silane Coupling Agent (GPTMS) on Polyurethane Composite Properties mdpi.com

| Property | Unmodified PU/MFA Composite | 2.5 wt. % GPTMS Modified PU/MFA Composite | Percentage Improvement |

| Compressive Strength | ~37 MPa | 45 MPa | 21.6% |

| Fracture Toughness | - | - | 10.1% |

| Maximum Flexural Strength | - | - | 8.8% |

| Bond Strength | ~3.04 MPa | ~3.63 MPa | 19.3% |

Note: This data is for 3-Glycidoxypropyltrimethoxysilane and is presented to illustrate the potential benefits of using a silane coupling agent in polyurethane composites.

Functionalization in the Plastic Industry

In the plastic industry, this compound serves as a versatile additive for the functionalization of various polymers, including widely used plastics like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). uwaterloo.ca These non-polar polymers often suffer from poor adhesion to other materials and limited compatibility with polar fillers. uwaterloo.ca The application of this compound as a coupling agent can significantly improve the bonding between the plastic and other materials, thereby enhancing the performance and durability of the final product.

The functionalization of plastics with this silane can be achieved through processes like grafting, where the silane molecules are chemically bonded to the polymer chains. This is often carried out in an extruder during melt processing. uwaterloo.ca The chloropropyl group of the silane provides a reactive handle that can be used to introduce functionality to the otherwise inert polymer backbone.

Once grafted onto the polymer, the dimethoxy-silyl part of the molecule can undergo hydrolysis and condensation reactions. This allows for crosslinking between polymer chains, which can improve the thermal resistance and melt strength of the plastic. uwaterloo.ca Furthermore, the silane-functionalized polymer can act as a compatibilizer in plastic composites, promoting the adhesion between the plastic matrix and inorganic fillers or reinforcements such as glass fibers or mineral fillers. uwaterloo.ca This enhanced interfacial bonding leads to improved mechanical properties in the final composite material.

Research on the grafting of various organo-functional silanes onto polypropylene has shown that this process can significantly enhance the material's properties. uwaterloo.ca For example, the introduction of silane functionality can lead to improvements in the mechanical properties of wood-fiber/polypropylene composites. uwaterloo.ca

Potential Effects of Functionalizing Polypropylene with a Silane Coupling Agent

| Property of Composite | Without Silane-Grafted PP | With Silane-Grafted PP | Expected Outcome |

| Tensile Strength | Lower | Higher | Improved |

| Flexural Modulus | Lower | Higher | Improved |

| Impact Strength | Lower | Higher | Improved |

| Water Absorption | Higher | Lower | Reduced |

| Filler Dispersion | Poor | Good | Improved |

Note: This table represents the generalized benefits of using silane-grafted polypropylene as a coupling agent in composites, based on findings from studies on various organo-functional silanes. uwaterloo.ca

By adding this compound to plastic formulations, manufacturers can create materials with enhanced performance characteristics suitable for a broader range of applications, from automotive parts to construction materials.

Advanced Analytical Methodologies for 3 Chloropropyl Dimethoxymethyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of organosilanes both in solution and in the solid state.

High-Resolution ¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation

High-resolution ¹H, ¹³C, and ²⁹Si NMR spectroscopy in solution provides unambiguous confirmation of the chemical structure of 3-Chloropropyl(dimethoxymethyl)silane. Each nucleus offers a unique perspective on the molecular framework.

¹H NMR: Proton NMR is instrumental in verifying the presence and connectivity of the propyl chain and the methoxy (B1213986) groups. The chemical shifts and coupling patterns of the protons on the carbons adjacent to the silicon atom and the chlorine atom are particularly diagnostic.

¹³C NMR: Carbon NMR offers a clear fingerprint of the carbon backbone. The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms, and their chemical shifts are indicative of their local electronic environment (e.g., attachment to silicon, chlorine, or oxygen).

²⁹Si NMR: As the core atom of the silane (B1218182), the ²⁹Si nucleus provides direct information about the silicon's chemical environment. The chemical shift in ²⁹Si NMR is highly sensitive to the nature and number of substituents attached to the silicon atom.

Table 1: Representative NMR Chemical Shift Data for this compound and Structurally Similar Compounds Note: The following data is compiled from literature on closely related structures and predictive models. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Si-CH ₂- | ~0.7 |

| -CH ₂-CH₂Cl | ~1.8 | |

| -CH₂-CH ₂Cl | ~3.5 | |

| O-CH ₃ | ~3.5 | |

| Si-CH ₃ | ~0.1 | |

| ¹³C | Si-C H₂- | ~10 |

| -C H₂-CH₂Cl | ~27 | |

| -CH₂-C H₂Cl | ~47 | |

| O-C H₃ | ~50 | |

| Si-C H₃ | ~-5 | |

| ²⁹Si | R-Si (OCH₃)₂CH₃ | ~-20 to -25 |

Solid-State MAS NMR for Surface-Bonded Species

When this compound is grafted onto a surface, such as silica (B1680970), solid-state Magic Angle Spinning (MAS) NMR becomes an indispensable tool for characterizing the resulting surface species.

²⁹Si CP/MAS NMR: Cross-polarization (CP) from abundant ¹H nuclei to the less sensitive ²⁹Si nucleus enhances the signal of the surface-bound silane. The ²⁹Si chemical shifts differentiate between various condensation states of the silane on the surface. Typically, "T" structures are observed, where 'T' denotes a silicon atom bonded to one carbon atom and three oxygen atoms. The degree of condensation is indicated by superscripts:

T¹: RSi(OSi)(OH)₂ (one siloxane bond to the surface)

T²: RSi(OSi)₂(OH) (two siloxane bonds)

T³: RSi(OSi)₃ (three siloxane bonds)

The spectra can also reveal unreacted silanol (B1196071) groups (Q³, Si(OSi)₃(OH)) and the bulk silica framework (Q⁴, Si(OSi)₄). researchgate.net This technique allows for the quantitative assessment of the grafting density and the nature of the silane's covalent attachment to the substrate. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are crucial for identifying and monitoring the characteristic functional groups within this compound and its derivatives.

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds and is widely used to confirm the presence of specific functional groups. For materials functionalized with this compound, FTIR can verify the successful grafting by identifying the C-H stretching vibrations of the propyl chain and the Si-O-C and Si-O-Si linkages. The disappearance or reduction in the intensity of the Si-OH band from the substrate (e.g., silica) can also indicate a successful surface reaction.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, providing strong signals for non-polar, symmetric bonds. It is particularly useful for analyzing the Si-O-Si network and the carbon backbone of the propyl chain.

Table 2: Key Vibrational Frequencies for this compound and its Derivatives Assignments are based on data from similar organosilane compounds.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 2950 - 2840 | C-H stretching (propyl and methyl groups) | FTIR, Raman |

| ~1460 | CH₂ scissoring | FTIR, Raman |

| ~1270 | Si-CH₃ symmetric deformation | FTIR, Raman |

| 1190, 1080 | Si-O-C stretching | FTIR |

| 1100 - 1000 | Si-O-Si asymmetric stretching (on surfaces) | FTIR |

| ~800 | Si-C stretching | FTIR, Raman |

| ~700 | C-Cl stretching | FTIR, Raman |

Thermal Analysis Techniques

Thermal analysis methods are employed to evaluate the thermal stability and decomposition behavior of materials modified with this compound, as well as to quantify the amount of organic material grafted onto a substrate.

Thermogravimetric Analysis (TGA) for Decomposition and Loading Determination

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For materials functionalized with this compound, TGA provides critical information on:

Thermal Stability: The onset temperature of decomposition indicates the thermal stability of the grafted silane. Studies on similar organosilane-modified materials show that the organic component typically decomposes at temperatures between 350 °C and 450 °C. nih.gov

Grafting Density (Loading): The mass loss observed in the temperature range corresponding to the decomposition of the organic propyl-chloro group can be used to calculate the amount of silane loaded onto the substrate. This is a quantitative method to determine the efficiency of the surface modification process.

Microscopic and Imaging Techniques

Microscopic techniques provide visual evidence of the changes in surface morphology and topography resulting from the modification with this compound.

Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface of a material. When a substrate like cellulose (B213188) is treated with this compound, SEM images can reveal a distinct change in the surface morphology, often showing a coating or a change in the texture of the fibers, confirming the deposition of the silane. researchgate.net For instance, the typically irregular and fibrillar surface of cellulose becomes visibly altered after modification. researchgate.net

Transmission Electron Microscopy (TEM): TEM can provide even higher resolution images and is particularly useful for visualizing thin films or the cross-section of coated materials. It can be used to assess the thickness and uniformity of the silane layer on a nanoscale.

Atomic Force Microscopy (AFM): AFM is a powerful technique for mapping the three-dimensional topography of a surface at the nanoscale. It can be used to quantify changes in surface roughness and to visualize the distribution of the grafted silane molecules on the substrate.

Scanning Electron Microscopy (SEM) for Morphology and Surface Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a micro and nanoscale. It operates by scanning a focused beam of electrons onto a sample, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays from the sample's surface. Detectors collect these signals to form an image that reveals details about the surface structure.

In the context of this compound derivatives, SEM is not used to visualize the silane molecule itself, but rather to observe the changes in the morphology of a substrate material (like nanoparticles, clays, or porous silica) after it has been functionalized with the silane.

Research findings demonstrate the utility of SEM in confirming successful surface modification. For instance, in a study involving the functionalization of halloysite (B83129) nanotubes (HNTs) with a similar compound, (3-chloropropyl)trimethoxysilane, SEM analysis was conducted to compare the unmodified and modified nanotubes. The images revealed that the silane-grafted HNTs were coated and exhibited noticeable sticking between the nanotubes, providing clear visual evidence of the successful surface treatment. researchgate.net Similarly, SEM has been employed to characterize the morphology of Fe3O4 nanoparticles coated with (3-chloropropyl)trimethoxysilane, confirming the structural integrity of the composite material after functionalization. scielo.br

| Parameter | Description | Example Application |

| Accelerating Voltage | The energy of the electron beam. | A low voltage, such as 3 kV, can be used to minimize charging effects and damage to delicate organic coatings on the substrate. researchgate.net |

| Working Distance | The distance between the final lens and the sample. | A typical working distance might be around 5.1 mm. researchgate.net |

| Observed Changes | Visual differences between unmodified and modified materials. | Increased surface roughness, formation of a coating layer, and aggregation or sticking of individual particles/tubes. researchgate.net |

This interactive table summarizes typical SEM parameters and observations when studying silane-modified materials.

Surface Area and Porosity Characterization (e.g., BET, BJH)

The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are fundamental techniques for characterizing the porous structure of materials. Both are based on the physical adsorption of a gas (commonly nitrogen) onto the material's surface at cryogenic temperatures.

BET analysis determines the specific surface area (m²/g) of a material by modeling the multilayer adsorption of the gas.

BJH analysis , applied to the desorption branch of the isotherm, calculates the pore size distribution and total pore volume, providing insight into the material's internal architecture. numberanalytics.com

When this compound or its analogs are grafted onto the surface of a porous substrate, these methods are essential for quantifying the resulting changes in the material's textural properties. The covalent bonding of the silane molecules within the pores and on the surface invariably alters the available surface area and pore dimensions.

Studies consistently show that surface modification with chloropropyl silanes leads to a reduction in the specific surface area, pore volume, and average pore diameter of the substrate. This is direct evidence that the silane molecules have been successfully anchored within the porous network, partially occupying the void space.

For example, when macroporous silica gel was grafted with a silane coupling agent, its specific surface area decreased from 512.56 m²/g to 431.82 m²/g, and the most probable pore diameter slightly decreased from 7.82 nm to 7.44 nm. nih.gov Another study on modifying silica nanoparticles with (3-chloropropyl)trimethoxysilane also reported significant changes in surface area, confirming effective functionalization. researchgate.net This trend is observed across various substrates, including zeolites and mesoporous silica like KIT-6, where functionalization with (3-chloropropyl)trimethoxysilane resulted in a lower BET surface area, indicating the presence of the organic moiety on the support. mdpi.comnih.gov

| Material | Condition | Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Reference |

| Macroporous Silica Gel | Unmodified | 512.56 | 7.82 | nih.gov |

| Macroporous Silica Gel | Silane-Grafted | 431.82 | 7.44 | nih.gov |

| β-Zeolite | Unmodified | 418 | - | mdpi.com |

| β-Zeolite | IL-Modified | 32 | - | mdpi.com |

| MCM-41 | Unmodified | 1038 | - | mdpi.com |

| MCM-41 | IL-Modified | 403 | - | mdpi.com |

*This interactive table presents research data on the changes in surface properties of various substrates after modification with chloropropyl-functionalized molecules. (IL-Modified refers to modification with an ionic liquid derived from 3-chloropropyltrimethoxysilane).

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is an indispensable tool for separating, identifying, and quantifying chemical compounds. For a reactive species like this compound, chromatographic methods are vital for assessing purity, identifying impurities or byproducts, and monitoring the progress of surface modification reactions.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. A study on the closely related compound, (3-chloropropyl)methoxydimethylsilane, outlines a reverse-phase (RP) HPLC method for its analysis. numberanalytics.com This method effectively separates the compound from other components in a mixture. The scalability of such methods allows them to be used not only for analytical purity checks but also for preparative separation to isolate impurities for further characterization. numberanalytics.com

Gas Chromatography (GC) , often coupled with a Mass Spectrometer (GC-MS), is another powerful technique, particularly for volatile silanes. GC separates compounds based on their boiling points and interaction with a stationary phase, while MS provides mass information that aids in structural identification. The NIST WebBook lists mass spectrometry data for (3-chloropropyl)trimethoxysilane, which is crucial for identifying this compound in a GC-MS analysis. stumejournals.com

| Technique | Method Details | Application |

| Reverse-Phase HPLC | Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility).Column: Can use columns with small (e.g., 3 µm) particles for fast UPLC applications. | Purity analysis of the silane, isolation of impurities, and pharmacokinetic studies. numberanalytics.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation: Based on volatility.Detection: Electron Ionization Mass Spectrometry. | Identification of the parent compound and volatile byproducts in reaction mixtures. stumejournals.com |

This interactive table summarizes key chromatographic methods used for the analysis of chloropropyl silanes.

Elemental Analysis for Compositional Verification

Elemental analysis provides the weight percentage of key elements (typically Carbon, Hydrogen, Nitrogen, Sulfur) in a sample. This technique is fundamental for verifying the composition of a newly synthesized material and is particularly crucial for confirming the success and quantifying the degree of surface modification of a substrate with a silane like this compound.

The theoretical elemental composition of the pure silane serves as a baseline. By analyzing the modified substrate, the increase in carbon and hydrogen content can be directly correlated to the amount of silane successfully grafted onto the surface. This quantitative data is invaluable for optimizing reaction conditions such as solvent type, reaction time, and catalyst use.

In a detailed study on the grafting of (3-chloropropyl)trimethoxysilane onto halloysite nanotubes, elemental analysis was the primary method used to calculate the degree of grafting. researchgate.net Researchers compared the experimental carbon content of the modified nanotubes to the theoretical maximum to determine the efficiency of the reaction under various conditions. This allowed them to identify toluene (B28343) as the optimal solvent and a 1:1:3 molar ratio of HNTs/CPTMS/H2O as the most effective for achieving a high degree of grafting. researchgate.net Similarly, elemental analysis has been used to confirm the successful immobilization of silane-derived molecules on Amazon clays, with the amount of incorporated silane calculated based on the carbon, hydrogen, and nitrogen content of the modified samples. scielo.br

| Analysis Goal | Methodology | Key Findings from Research |

| Confirm Grafting | Measure C, H, N, or S content of the substrate before and after reaction. | An increase in carbon and hydrogen percentages confirms the presence of the anchored chloropropyl silane group. researchgate.netscielo.br |

| Quantify Grafting Degree | Compare the experimental elemental percentages to the theoretical values for a fully functionalized surface. | The degree of grafting can be calculated, enabling the optimization of reaction parameters (e.g., solvent, molar ratios, catalysts). researchgate.net |

| Verify Composition | Compare the elemental analysis of a synthesized batch to the known theoretical values of the pure compound. | Ensures the purity and correct elemental composition of the silane itself. |

This interactive table outlines the applications of elemental analysis in the study of materials modified with this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chloropropyl(dimethoxymethyl)silane, and how do they influence its reactivity in synthesis?

- Methodological Answer : The compound’s reactivity is governed by its molecular structure (linear formula: (CH₃O)₂CH₃Si(CH₂)₃Cl), including the hydrolysable methoxy groups and chloropropyl chain. Key properties include a refractive index of 1.419–1.421, specific gravity of 1.07, and solubility in water, which facilitates hydrolysis for silanol formation. These traits enable its use as a coupling agent in surface modification . Purity (≥98%) and liquid state at room temperature necessitate anhydrous storage to prevent premature hydrolysis .

Q. How can researchers safely handle and store this compound to avoid degradation?

- Methodological Answer : Store in glass containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Use EN 374-certified gloves (e.g., Lapren®) and chemical-resistant suits during handling, as hydrolysis generates HCl, posing corrosion risks. Contamination by moisture can be monitored via FTIR to detect silanol (-Si-OH) formation .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- GC-MS : Assess purity and detect volatile byproducts (e.g., methanol from hydrolysis) .

- NMR (¹H, ¹³C, ²⁹Si) : Confirm molecular structure and track substitution reactions. For example, ²⁹Si NMR identifies siloxane crosslinking .

- FTIR : Monitor hydrolysis progress via shifts in Si-O-C (≈1080 cm⁻¹) and Si-Cl (≈500 cm⁻¹) bands .

Advanced Research Questions

Q. How can hydrolysis kinetics of this compound be optimized for controlled surface functionalization?

- Methodological Answer : Adjust pH (acidic/neutral) and solvent polarity to regulate hydrolysis rates. For example, in ethanol/water mixtures (70:30 v/v), acetic acid (pH 4–5) accelerates silanol formation. Post-hydrolysis, condensation is thermally activated (60–80°C) to form siloxane networks. Real-time monitoring via dynamic light scattering (DLS) ensures colloidal stability during nanoparticle functionalization .

Q. What experimental strategies mitigate competing side reactions (e.g., self-condensation) during covalent grafting of this compound onto substrates?

- Methodological Answer :

- Dilute Solutions : Use <5% silane concentration to minimize intermolecular condensation.

- Sequential Functionalization : Pre-treat substrates (e.g., silica, polymers) with APTES (3-aminopropyltriethoxysilane) to create nucleophilic surfaces, enhancing regioselective bonding .

- Inert Atmosphere : Conduct reactions under nitrogen to suppress oxidation of chloropropyl groups .

Q. How do structural variations in silane coupling agents (e.g., methoxy vs. ethoxy substituents) impact the efficiency of this compound in polymer composites?

- Methodological Answer : Methoxy groups hydrolyze faster than ethoxy due to lower steric hindrance, enabling rapid silanol formation. However, dimethoxymethyl substitution reduces crosslinking density compared to trimethoxy analogs, as seen in polyurethane composites where chain extensibility improves mechanical flexibility. Comparative studies using TGA (thermal stability) and DMA (viscoelasticity) quantify these effects .

Q. What computational models predict the interfacial adhesion of this compound-modified surfaces in composite materials?

- Methodological Answer : Molecular dynamics (MD) simulations parameterized with DFT-calculated bond energies (e.g., Si-O-substrate vs. Si-Cl hydrolysis) model adhesion strength. For example, simulations of sc-CO₂-based silylation (21 MPa, 60°C) predict wettability changes in rock cores, validated experimentally via contact angle measurements .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported reaction yields for this compound-mediated grafting?

- Methodological Answer : Variables include:

- Substrate Porosity : BET surface area analysis ensures consistent substrate morphology.

- Moisture Control : Karl Fischer titration quantifies trace water in solvents.

- Catalyst Choice : Titanium tetraisopropoxide (TTIP) enhances grafting efficiency vs. uncatalyzed reactions .

Q. Why do some studies report reduced thermal stability in silane-functionalized polymers, and how can this be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.